molecular formula C21H41NO2 B13358855 N-methyl-N-(2-hydroxyethyl)oleamide CAS No. 35627-93-1

N-methyl-N-(2-hydroxyethyl)oleamide

Cat. No.: B13358855
CAS No.: 35627-93-1
M. Wt: 339.6 g/mol
InChI Key: CZWLTVDAEFVSGP-KHPPLWFESA-N
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Description

N-(2-Hydroxyethyl)-N-methyloleamide: is a chemical compound that belongs to the class of fatty acid amides. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-methyloleamide typically involves the reaction of oleic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process generally involves heating the reactants to a specific temperature to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of N-(2-Hydroxyethyl)-N-methyloleamide is carried out in large-scale reactors. The process involves the continuous feeding of oleic acid and N-methyl ethanolamine into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-N-methyloleamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry: N-(2-Hydroxyethyl)-N-methyloleamide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: In biological research, this compound is used to study the interactions between fatty acid amides and cellular membranes. It is also used in the formulation of various biochemical assays.

Industry: In industrial applications, this compound is used as an emulsifier in the production of cosmetics, personal care products, and lubricants. It is also used as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methyloleamide involves its interaction with lipid bilayers in cellular membranes. The compound can insert itself into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in enhancing the delivery of drugs across cell membranes. Additionally, the compound can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    N-(2-Hydroxyethyl)oleamide: Similar in structure but lacks the methyl group on the nitrogen atom.

    Oleamide: A simple fatty acid amide derived from oleic acid without the hydroxyethyl group.

    N-(2-Hydroxyethyl)-N-methylstearamide: Similar structure but derived from stearic acid instead of oleic acid.

Uniqueness: N-(2-Hydroxyethyl)-N-methyloleamide is unique due to the presence of both the hydroxyethyl and methyl groups, which confer specific physicochemical properties. These groups enhance its solubility in both aqueous and organic solvents, making it a versatile compound for various applications. Its ability to interact with lipid bilayers and modulate membrane properties also sets it apart from other similar compounds.

Properties

CAS No.

35627-93-1

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

(Z)-N-(2-hydroxyethyl)-N-methyloctadec-9-enamide

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h10-11,23H,3-9,12-20H2,1-2H3/b11-10-

InChI Key

CZWLTVDAEFVSGP-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCO

Origin of Product

United States

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